2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, multiple trifluoromethyl groups, and a hexahydroquinoline core, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and an ammonium acetate are reacted under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Addition of Trifluoromethyl Groups: The trifluoromethyl groups are often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or aldehydes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the fluorophenyl group enhances its binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The fluorophenyl group enhances its interaction with hydrophobic pockets in proteins, while the trifluoromethyl groups increase its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2-chlorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-1-(2-bromophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to its analogs, 2-Amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s binding affinity and metabolic stability, making it a more potent and durable candidate in various applications.
Properties
Molecular Formula |
C18H14F7N3 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-amino-1-(2-fluorophenyl)-4,4-bis(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C18H14F7N3/c19-12-6-2-4-8-14(12)28-13-7-3-1-5-10(13)16(17(20,21)22,18(23,24)25)11(9-26)15(28)27/h2,4,6,8H,1,3,5,7,27H2 |
InChI Key |
IGIJSKNQHSZMCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(C(=C(N2C3=CC=CC=C3F)N)C#N)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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